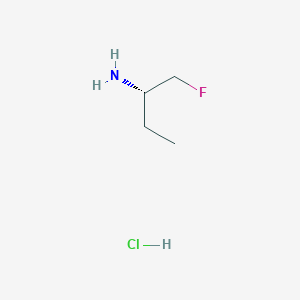
1-Phenylheptane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylheptane-1,4-dione is an organic compound with the molecular formula C13H16O2 It is characterized by a phenyl group attached to a heptane chain with two ketone functionalities at the first and fourth positions
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylheptane-1,4-dione can be synthesized through multiple methods. One common approach involves the reaction of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride with butyraldehyde in the presence of sodium carbonate and triethylamine in ethanol at 80°C for 6 hours . Another method involves the condensation of octan-2-one, benzaldehyde, and ammonia, followed by regioselective Schmidt rearrangement and hydrolysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions: 1-Phenylheptane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-Phenylheptane-1,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism by which 1-Phenylheptane-1,4-dione exerts its effects involves interactions with various molecular targets. The compound’s ketone groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions influence the compound’s reactivity and biological activity .
類似化合物との比較
1-Phenylheptane: Lacks the ketone functionalities, making it less reactive in certain chemical reactions.
1-Phenyl-1,5-heptanedione: Similar structure but with ketone groups at different positions, leading to different reactivity and applications.
Diarylheptanoids: Compounds like octahydrocurcumin and hexahydrocurcumin share structural similarities but have different functional groups and biological activities.
Uniqueness: 1-Phenylheptane-1,4-dione’s unique combination of a phenyl group and two ketone functionalities at specific positions makes it a versatile compound in organic synthesis and research
特性
CAS番号 |
63297-52-9 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
1-phenylheptane-1,4-dione |
InChI |
InChI=1S/C13H16O2/c1-2-6-12(14)9-10-13(15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChIキー |
AKIADVSHKRVDTG-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)CCC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,9-Dihydro-2H-benzo[d]imidazo[1,2-a]imidazole hydrochloride](/img/structure/B11926036.png)






![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)




![3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B11926119.png)
